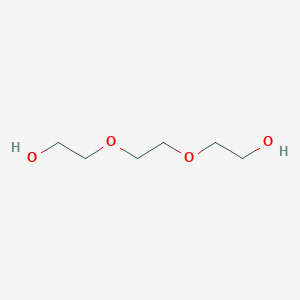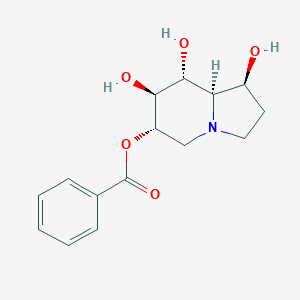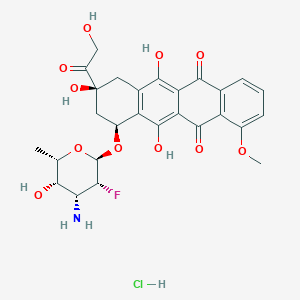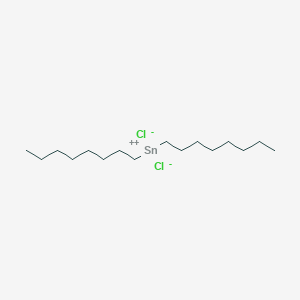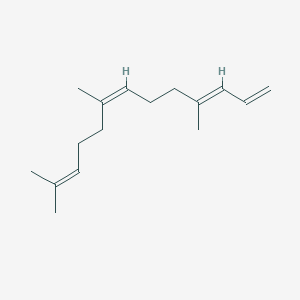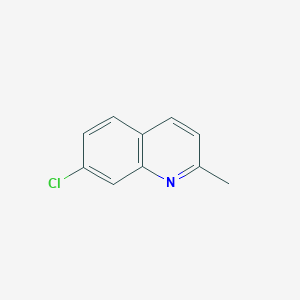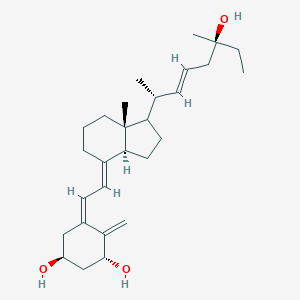
Ddmvd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ddmvd, also known as 2,3-dimethyl-2,3-dinitrobutane, is a chemical reagent commonly used in organic chemistry as a synthesis method for identifying the presence of active hydrogen atoms in organic compounds.
Wirkmechanismus
The mechanism of action of Ddmvd involves the formation of a yellow precipitate when it reacts with active hydrogen atoms in organic compounds. This reaction is based on the principle of nitration, which involves the addition of a nitro group (-NO2) to a molecule. The yellow precipitate is formed due to the formation of a nitroalkene intermediate, which is then reduced to a nitroalkane by the addition of sodium hydroxide.
Biochemische Und Physiologische Effekte
Ddmvd does not have any significant biochemical or physiological effects, as it is primarily used as a chemical reagent in organic chemistry. However, it is important to handle Ddmvd with care, as it is a highly explosive and toxic substance.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ddmvd as a reagent in lab experiments is its high selectivity for active hydrogen atoms in organic compounds. This allows for accurate identification and analysis of these compounds. Additionally, Ddmvd is relatively inexpensive and easy to use. However, one of the main limitations of using Ddmvd is its explosive and toxic nature, which requires careful handling and storage.
Zukünftige Richtungen
There are several potential future directions for the use of Ddmvd in scientific research. One area of interest is the development of new synthesis methods using Ddmvd, particularly in the field of drug discovery. Additionally, there is potential for the use of Ddmvd in the development of new materials, such as polymers and nanomaterials. Further research is also needed to explore the potential applications of Ddmvd in other fields, such as biotechnology and environmental science.
Conclusion
In conclusion, Ddmvd is a highly useful chemical reagent that has a wide range of scientific research applications, particularly in the field of organic chemistry. Its mechanism of action involves the formation of a yellow precipitate when it reacts with active hydrogen atoms in organic compounds, and it has several advantages and limitations for lab experiments. While there are some potential future directions for the use of Ddmvd in scientific research, it is important to handle this substance with care due to its explosive and toxic nature.
Synthesemethoden
Ddmvd is a yellow crystalline solid that is synthesized by the reaction of nitric acid and Ddmvd-1-butene. It is commonly used as a reagent for the qualitative detection of active hydrogen atoms in organic compounds. This is achieved by adding a small amount of Ddmvd to the organic compound and observing the formation of a yellow precipitate.
Wissenschaftliche Forschungsanwendungen
Ddmvd has a wide range of scientific research applications, particularly in the field of organic chemistry. It is commonly used as a reagent for the identification of active hydrogen atoms in organic compounds, which is important for understanding the chemical properties and reactions of these compounds. Ddmvd is also used in the synthesis of various organic compounds, including drugs, fragrances, and polymers.
Eigenschaften
CAS-Nummer |
123000-44-2 |
|---|---|
Produktname |
Ddmvd |
Molekularformel |
C28H44O3 |
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
(1S,3R,5Z)-5-[(2E)-2-[(3aS,7aR)-1-[(E,2R,6S)-6-hydroxy-6-methyloct-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O3/c1-6-27(4,31)15-7-9-19(2)24-13-14-25-21(10-8-16-28(24,25)5)11-12-22-17-23(29)18-26(30)20(22)3/h7,9,11-12,19,23-26,29-31H,3,6,8,10,13-18H2,1-2,4-5H3/b9-7+,21-11+,22-12-/t19-,23+,24?,25+,26-,27+,28-/m1/s1 |
InChI-Schlüssel |
RQYBOLUOBVMUJB-XQIUTWOCSA-N |
Isomerische SMILES |
CC[C@@](C)(C/C=C/[C@@H](C)C1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@H](C3=C)O)O)C)O |
SMILES |
CCC(C)(CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Kanonische SMILES |
CCC(C)(CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Synonyme |
(22E,25R)-22-dehydro-1alpha,25-dihydroxy-26-methylvitamin D3 (22E,25S)-22-dehydro-1alpha,25-dihydroxy-26-methylvitamin D3 25-dehydro-1,25-dihydroxy-26-methylvitamin D3 DDMVD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



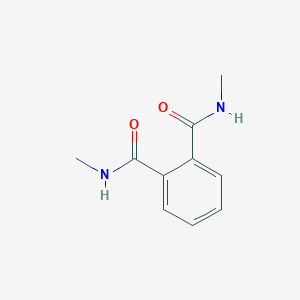
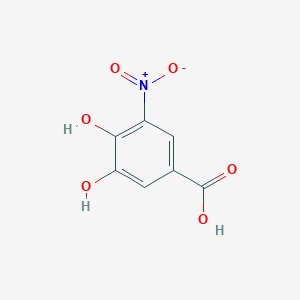
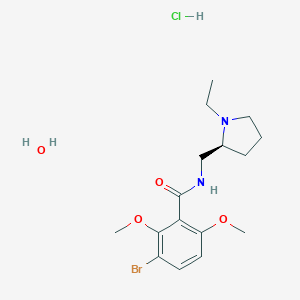
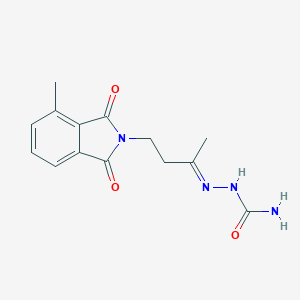
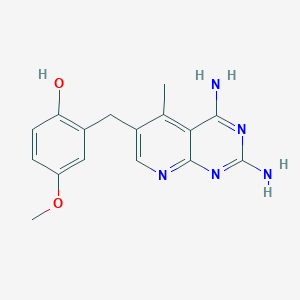
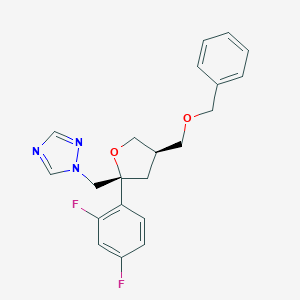
![1-Phenyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B49587.png)
